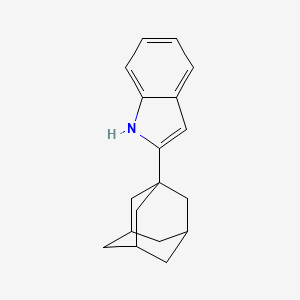
2-(1-adamantyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-1H-indole is a compound that incorporates an adamantyl group, a bulky, diamondoid moiety, into the indole framework. The adamantyl group is known for its stability and unique chemical properties, which can significantly influence the behavior of the molecules it is part of. Indoles, on the other hand, are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The combination of these two structural features in 2-(1-adamantyl)-1H-indole suggests potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related adamantyl-indole derivatives has been explored in various studies. For instance, chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands were synthesized and utilized for palladium-catalyzed asymmetric allylic alkylation of indoles, resulting in products with high enantioselectivities . Additionally, the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives involved the reaction of various substituted indol-3-aldehydes with amantadine . These methods demonstrate the synthetic accessibility of adamantyl-indole compounds, although the specific synthesis of 2-(1-adamantyl)-1H-indole is not directly detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of adamantyl-indole derivatives has been the subject of theoretical calculations. For example, a study on 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a molecule containing the adamantyl group, reported density functional theoretical computations to derive optimized geometry and vibrational wavenumbers . While this does not directly describe 2-(1-adamantyl)-1H-indole, it suggests that computational methods could be applied to analyze its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of indole derivatives with adamantyl groups can be complex. A decarbonylative tandem C–H bis-arylsulfenylation of indole was described using a pentamethylcyclopentadienyl iridium dichloride dimer catalyst, with an adamantoyl-directing group facilitating the reaction . This indicates that the adamantyl group can be used to direct functionalization of the indole core, potentially applicable to 2-(1-adamantyl)-1H-indole.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl radicals and their corresponding carbonium ions have been studied through photoelectron spectroscopy, revealing insights into the ionization potentials and the effects of the adamantyl cage on bond cleavage energies . Although this study does not directly address 2-(1-adamantyl)-1H-indole, it provides a foundation for understanding how the adamantyl group might influence the properties of the molecule.
Applications De Recherche Scientifique
Identification and Analysis of Synthetic Cannabinoids
Uchiyama et al. (2012) identified two synthetic cannabinoids, including one with an adamantyl group, using various analytical techniques such as LC-MS, GC-MS, and NMR. This study illustrates the chemical analysis and identification of novel synthetic cannabinoids in illegal products, emphasizing the role of 2-(1-adamantyl)-1H-indole derivatives in forensic toxicology (Uchiyama et al., 2012).
Antiviral and Antitumor Research
A study by Da Settimo et al. (1995) explored the synthesis of 2-aminobenzimidazole and indole amide derivatives containing the adamantyl moiety, evaluating them for in vitro anti-HIV and antitumor activities. This research demonstrates the potential use of adamantyl-indole derivatives in developing treatments for HIV and cancer (Da Settimo et al., 1995).
Metabolism Study of Synthetic Cannabinoids
Sobolevsky et al. (2015) conducted an in vitro study on the metabolism of synthetic cannabinoids, including N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), revealing insights into the metabolic pathways of adamantyl-indole derivatives in human liver microsomes. This research is crucial for understanding the pharmacokinetics and potential toxicology of such compounds (Sobolevsky et al., 2015).
Synthesis and Activity in Parkinson's Disease Research
Kumar et al. (2010, 2011) synthesized new adamantyl thiazolidinonyl/azetidinonyl indole derivatives and evaluated their antiparkinsonian activity. These studies highlight the therapeutic potential of adamantyl-indole compounds in treating neurological disorders like Parkinson's disease (Kumar et al., 2010), (Kumar et al., 2011).
Chemical Synthesis and Functionalization
Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles, including adamantyl-indole derivatives, through palladium-catalyzed reactions. This research contributes to the field of organic chemistry by providing methods for synthesizing and modifying indole structures for various applications (Cacchi & Fabrizi, 2005).
Safety And Hazards
Based on the safety data sheet for a related compound, “2-(1-adamantyl)-4-methylphenol”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of new adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .
Propriétés
IUPAC Name |
2-(1-adamantyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZADKGMQNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

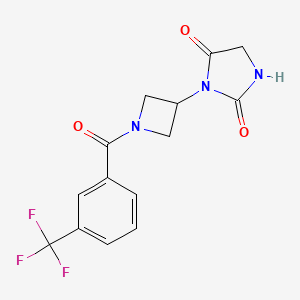

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

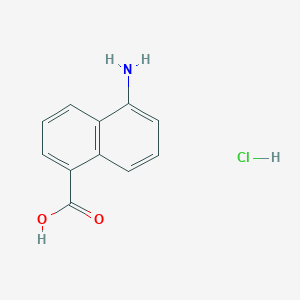
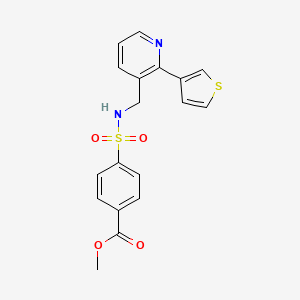
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)

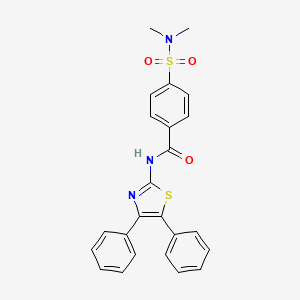

![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)
